

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxypyridine

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Compound of Interest

Compound Name: 2,3-Dimethoxypyridine

Cat. No.: B017369

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Introduction

2,3-Dimethoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of two methoxy groups on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties of **2,3-Dimethoxypyridine**, including its physical characteristics, spectral data, reactivity, and a representative synthetic protocol.

Chemical and Physical Properties

2,3-Dimethoxypyridine is a clear, colorless to pale yellow or pale brown liquid at room temperature. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,3-Dimethoxypyridine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	52605-97-7	[1]
Boiling Point	98-100 °C at 16 mmHg	[2][3]
Density	1.104 g/cm ³	[2][3]
Refractive Index (n ²⁰ /D)	1.5205	[2][3]
Purity (by GC)	≥94.0%	[4]

Spectroscopic Data

The structural elucidation of **2,3-Dimethoxypyridine** is confirmed through various spectroscopic techniques. The expected spectral features are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,3-Dimethoxypyridine** will exhibit signals corresponding to the three aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups. The chemical shifts of the ring carbons are influenced by the positions of the methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethoxypyridine** is characterized by absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.[1]

Mass Spectrometry

The mass spectrum of **2,3-Dimethoxypyridine** will show a molecular ion peak (M^+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of methyl groups and other characteristic cleavages of the pyridine ring.

Reactivity

The reactivity of the **2,3-dimethoxypyridine** ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy groups. The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The methoxy groups at the 2- and 3-positions increase the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself. However, the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to it. Nucleophilic aromatic substitution is also a possible reaction pathway, especially with activation of the pyridine ring.

Experimental Protocols

Synthesis of 2,3-Dimethoxypyridine

A common route for the synthesis of **2,3-dimethoxypyridine** involves the methylation of 2,3-dihydroxypyridine. The following is a representative experimental protocol based on the methylation of a similar substituted pyridine.

Materials:

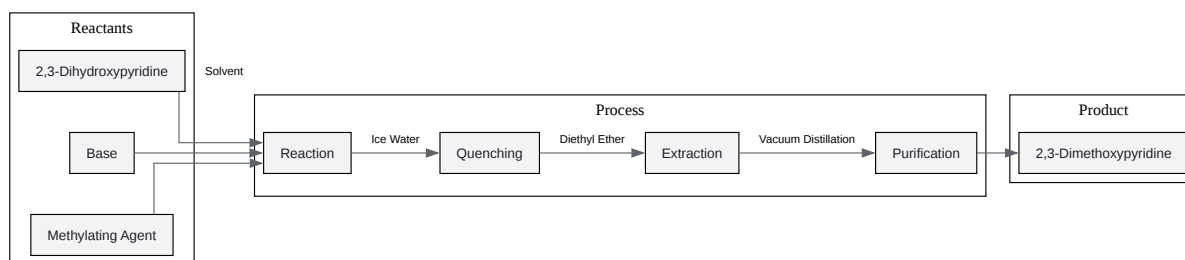
- 2,3-Dihydroxypyridine
- A suitable base (e.g., sodium hydroxide, potassium hydroxide)
- A methylating agent (e.g., dimethyl sulfate, methyl iodide)
- An appropriate solvent (e.g., dimethyl sulfoxide, methanol)
- Diethyl ether
- Saturated aqueous sodium chloride solution

- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of 2,3-dihydroxypyridine in a suitable solvent, add a base portion-wise at room temperature.
- Slowly add the methylating agent to the reaction mixture, maintaining the temperature.
- After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the reaction.
- Quench the reaction by pouring the mixture into ice water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **2,3-dimethoxypyridine**.

Diagram of Synthetic Workflow:



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Caption: Synthetic workflow for **2,3-Dimethoxypyridine**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of **2,3-Dimethoxypyridine** to determine its purity and confirm its identity.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- A suitable capillary column (e.g., non-polar or medium-polarity).

Typical Parameters:

- Injector Temperature: 250 °C
- Oven Program: Start at a suitable initial temperature, ramp at a defined rate to a final temperature, and hold.

- Carrier Gas: Helium
- MS Ionization Mode: Electron Impact (EI)
- MS Scan Range: A range appropriate to detect the molecular ion and expected fragments.

Procedure:

- Prepare a dilute solution of the **2,3-dimethoxypyridine** sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject an aliquot of the solution into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **2,3-dimethoxypyridine**.
- Confirm the identity of the compound by comparing its retention time and mass spectrum with a known standard.
- Determine the purity by calculating the peak area percentage.

Diagram of Analytical Workflow:



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Caption: GC-MS analytical workflow.

Safety and Handling

2,3-Dimethoxypyridine is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Dimethoxypyridine is a key chemical intermediate with well-defined physical and chemical properties. This guide has provided a detailed overview of its characteristics, spectroscopic data, reactivity, and essential experimental protocols for its synthesis and analysis. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective and safe use of this versatile compound.

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